N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine
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Overview
Description
N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of heterocyclic N-oxides and polyfluoroalcohols, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach allows for the efficient introduction of fluorine-containing groups into the quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various fluorinated quinoline derivatives .
Scientific Research Applications
N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-N-[5-(4-fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-14-10-12-25-21-18(26-15(2)5-4-11-24)13-19(27-3)22(20(14)21)28-17-8-6-16(23)7-9-17/h6-10,12-13,15,26H,4-5,11,24H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTKXMDXVJKFKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000952 |
Source
|
Record name | N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80061-25-2 |
Source
|
Record name | 4-Methyl-5-(4-fluorophenoxy)primaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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